Predicted Boiling Point: 2-(4-Aminopyridin-3-YL)ethanol vs. 4-Aminopyridine and Regioisomer
The predicted boiling point of 2-(4-Aminopyridin-3-YL)ethanol is 361.1±27.0 °C at 760 mmHg, which is significantly higher than that of the parent 4-aminopyridine (4-AP) scaffold, reported at 273°C [1][2]. Furthermore, it is elevated relative to the regioisomer 1-(4-aminopyridin-3-yl)ethanol, which has a predicted boiling point of 344.0±27.0 °C [3]. This 88°C difference relative to 4-AP and 17°C difference relative to its regioisomer indicate distinct volatility and thermal stability profiles, which are critical for downstream processing, purification, and handling.
| Evidence Dimension | Boiling Point (Predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 361.1±27.0 °C |
| Comparator Or Baseline | 4-Aminopyridine (273°C); 1-(4-Aminopyridin-3-yl)ethanol (344.0±27.0 °C) |
| Quantified Difference | 88°C higher than 4-AP; 17°C higher than regioisomer |
| Conditions | Predicted values based on molecular structure and computational models |
Why This Matters
Procurement decisions for chemical intermediates require consideration of purification method compatibility; a higher boiling point may necessitate different distillation or drying conditions compared to lower-boiling analogs.
- [1] 2-(4-Aminopyridin-3-YL)ethanol. PubChem Compound Summary. National Center for Biotechnology Information. View Source
- [2] 4-Aminopyridine. PubChem Compound Summary. National Center for Biotechnology Information. View Source
- [3] 1-(4-Aminopyridin-3-yl)ethanol. CAS Common Chemistry. American Chemical Society. View Source
